molecular formula C11H10O5 B1583211 6,7-dimethoxy-4H-isochromene-1,3-dione CAS No. 5653-42-9

6,7-dimethoxy-4H-isochromene-1,3-dione

Cat. No.: B1583211
CAS No.: 5653-42-9
M. Wt: 222.19 g/mol
InChI Key: AATKSLBQUSPGJS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4H-isochromene-1,3-dione is an organic compound with the molecular formula C11H10O5. It is characterized by its structure, which includes a benzene ring fused to a pyran ring, with two methoxy groups (-OCH3) attached to the benzene ring at positions 6 and 7, and a dione group at positions 1 and 3 of the pyran ring

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      6,7-Dimethoxy-4H-isochromene-1,3-dione has several scientific research applications across various fields:

        Comparison with Similar Compounds

        List of Similar Compounds

        • 6,7-Dimethoxy-1H-isochromene-1,3-dione

        • 6,7-Dimethoxy-2H-isochromene-1,3-dione

        • 6,7-Dimethoxy-3H-isochromene-1,3-dione

        This comprehensive overview provides a detailed understanding of 6,7-dimethoxy-4H-isochromene-1,3-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

        Properties

        IUPAC Name

        6,7-dimethoxy-4H-isochromene-1,3-dione
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C11H10O5/c1-14-8-3-6-4-10(12)16-11(13)7(6)5-9(8)15-2/h3,5H,4H2,1-2H3
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        AATKSLBQUSPGJS-UHFFFAOYSA-N
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        COC1=C(C=C2C(=C1)CC(=O)OC2=O)OC
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C11H10O5
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID20320095
        Record name NSC354971
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID20320095
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        222.19 g/mol
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        CAS No.

        5653-42-9
        Record name NSC354971
        Source DTP/NCI
        URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354971
        Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
        Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
        Record name NSC354971
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID20320095
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
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        Reactant of Route 5
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        Reactant of Route 6
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